Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2h)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is an organic compound belonging to the pyridine family. This compound is notable for its unique molecular structure, which includes an amino group and an ester functional group. These features make it a valuable subject for research in various scientific fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate typically involves a multi-step process starting from readily available raw materials. One common method is the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is followed by purification steps, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactions to ensure higher yield and consistency. Reactors designed for optimal heat and mass transfer can facilitate the large-scale synthesis of this compound. Quality control measures are crucial to maintain the purity and effectiveness of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate can undergo a variety of chemical reactions, such as:
Oxidation: Conversion into corresponding N-oxide derivatives.
Reduction: Hydrogenation to form amino alcohols.
Substitution: Nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a metal catalyst like palladium.
Substitution: Halogenating agents such as bromine or iodine.
Major Products: The reaction products largely depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines or alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds.
Biology: In biological research, this compound can act as an intermediate in the synthesis of bioactive molecules
Medicine: Medical research leverages this compound in the development of pharmaceuticals, especially those targeting neurological disorders and infections. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The biological activity of Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is attributed to its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and thereby affecting metabolic pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes in the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate
Ethyl 2-(5-amino-4-phenyl-2-oxopyridin-1(2H)-yl)acetate
Ethyl 2-(5-amino-4-methyl-6-methoxy-2-oxopyridin-1(2H)-yl)acetate
Unique Aspects: What sets this compound apart is its balance of reactivity and stability, making it suitable for a wide range of applications. Its specific functional groups allow for selective reactions, providing an edge over similar compounds in synthetic and medicinal chemistry.
There you go! This should give you a comprehensive overview of this compound. Anything else you want to explore?
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-10(14)6-12-5-8(11)7(2)4-9(12)13/h4-5H,3,6,11H2,1-2H3 |
InChI Key |
KIEGXFWDEFDPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=CC1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.